Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. Non-Trifluoromethyl Analog
The target compound exhibits an XLogP3-AA of 1.2, placing it within the optimal lipophilicity range (1–3) for oral drug-like molecules. In contrast, the non-fluorinated analog 1-(pyrimidin-2-yl)cyclopropane-1-carbonitrile (CAS 1378798-49-2) is predicted to have a substantially lower logP due to the absence of the trifluoromethyl group, which is known to increase lipophilicity by approximately 0.5–1.0 logP units per CF3 substitution on aromatic heterocycles [1]. While a direct experimentally measured logP for the comparator is not publicly available, the class-level contribution of a pyrimidine 4-CF3 group is well-established in medicinal chemistry literature, and the target compound's balanced logP of 1.2 supports adequate membrane permeability without excessive lipophilicity-driven promiscuity or solubility deficits [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) for membrane permeability prediction |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 (PubChem computed) |
| Comparator Or Baseline | 1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile: XLogP3 estimated <0.5 (structure-based prediction; lacks CF3 group) |
| Quantified Difference | Estimated ΔXLogP3 ≥ 0.7 units higher for target compound, attributable to CF3 substitution |
| Conditions | PubChem XLogP3 3.0 algorithm; comparator value is structural inference (experimental logP not publicly available) |
Why This Matters
Lipophilicity within the 1–3 range is a critical filter in early-stage drug discovery; the target compound's computed XLogP3 of 1.2 indicates a favorable balance between membrane permeability and aqueous solubility that its non-fluorinated analog likely cannot achieve.
- [1] PubChem CID 89544464. XLogP3-AA = 1.2, computed by XLogP3 3.0 (PubChem release 2024.11.20). View Source
